molecular formula C44H48N4 B2418036 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) CAS No. 2250187-15-4

10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation)

Cat. No.: B2418036
CAS No.: 2250187-15-4
M. Wt: 632.896
InChI Key: IJEUALPNTNDVKT-UHFFFAOYSA-N
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Description

10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a triazinylphenyl group linked to a dimethylacridine moiety, with adamantyl substituents providing steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) typically involves multiple steps, starting with the preparation of the triazinylphenyl intermediate. This intermediate is then coupled with the dimethylacridine moiety under controlled conditions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) involves its interaction with molecular targets through various pathways. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The triazinylphenyl and dimethylacridine moieties contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene]
  • 3,10-bis(2-adamantylidene)diamantane
  • 1,3-(bis-4-diamantyl)prop-1-ene

Uniqueness

10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation) is unique due to its combination of adamantyl, triazinylphenyl, and dimethylacridine groups, which provide a balance of steric hindrance, stability, and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N4/c1-42(2)35-7-3-5-9-37(35)48(38-10-6-4-8-36(38)42)34-13-11-33(12-14-34)39-45-40(43-21-27-15-28(22-43)17-29(16-27)23-43)47-41(46-39)44-24-30-18-31(25-44)20-32(19-30)26-44/h3-14,27-32H,15-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEUALPNTNDVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=NC(=N5)C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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